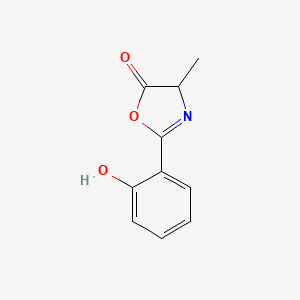![molecular formula C12H18O2S B15208707 (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 61295-49-6](/img/structure/B15208707.png)
(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol is an organic compound that features a cyclohexanol ring substituted with a 2,5-dimethylfuran-3-ylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol typically involves the reaction of 2,5-dimethylfuran-3-thiol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted furan derivatives.
Applications De Recherche Scientifique
Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules
Mécanisme D'action
The mechanism by which Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A simpler derivative of furan with potential biofuel applications.
2,5-Dimethyltetrahydrofuran: A saturated analog of 2,5-dimethylfuran with different chemical properties.
Uniqueness
Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol is unique due to the presence of both a furan ring and a cyclohexanol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61295-49-6 |
|---|---|
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
(1R,2R)-2-(2,5-dimethylfuran-3-yl)sulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C12H18O2S/c1-8-7-12(9(2)14-8)15-11-6-4-3-5-10(11)13/h7,10-11,13H,3-6H2,1-2H3/t10-,11-/m1/s1 |
Clé InChI |
MRCIRGIJKHZXFW-GHMZBOCLSA-N |
SMILES isomérique |
CC1=CC(=C(O1)C)S[C@@H]2CCCC[C@H]2O |
SMILES canonique |
CC1=CC(=C(O1)C)SC2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
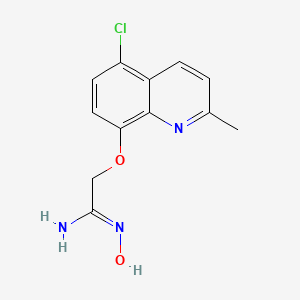
![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)
![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)

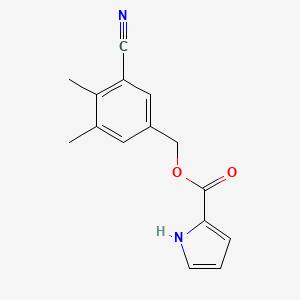

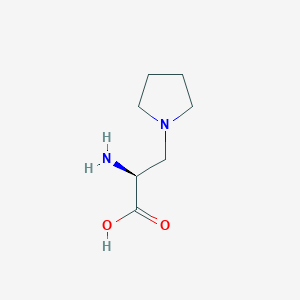
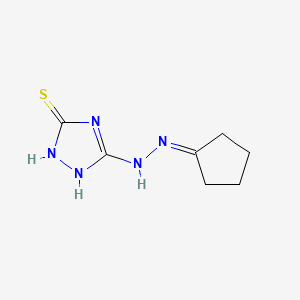
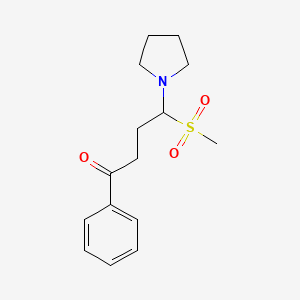
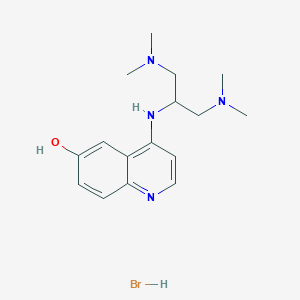
![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
